REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[C:9]([O:13][C:14](=[O:17])[CH:15]=[CH2:16])([CH3:12])([CH3:11])[CH3:10]>O1CCCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:9]([O:13][C:14](=[O:17])[CH2:15][CH2:16][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)([CH3:12])([CH3:11])[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
3.51 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C=C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
340 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture solution was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CCSC1=CC=C(C=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |